molecular formula C10H5N3O2S2 B12584400 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-68-4

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12584400
CAS No.: 648450-68-4
M. Wt: 263.3 g/mol
InChI Key: VFXOODMBCVDUAK-UHFFFAOYSA-N
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Description

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both benzothiadiazole and thiazolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,1,3-benzothiadiazole derivatives with thiazolidine-2,4-dione under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the combination of benzothiadiazole and thiazolidinedione moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

648450-68-4

Molecular Formula

C10H5N3O2S2

Molecular Weight

263.3 g/mol

IUPAC Name

5-(2,1,3-benzothiadiazol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H5N3O2S2/c14-9-8(16-10(15)11-9)4-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,11,14,15)

InChI Key

VFXOODMBCVDUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C=C3C(=O)NC(=O)S3

Origin of Product

United States

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